3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid
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Overview
Description
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is a cyclobutane derivative with a hydroxyl group and a prop-2-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with propargyl bromide in the presence of a base, followed by hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: 3-Oxo-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid.
Reduction: 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanemethanol.
Substitution: Various substituted cyclobutanecarboxylic acids depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanemethanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
3-Oxo-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid: Oxidized form with a carbonyl group instead of a hydroxyl group.
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxamide: Amide derivative with different reactivity and properties.
Uniqueness
3-Hydroxy-3-(prop-2-yn-1-yl)cyclobutanecarboxylic acid is unique due to the combination of its cyclobutane ring, hydroxyl group, and prop-2-yn-1-yl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-hydroxy-3-prop-2-ynylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-3-8(11)4-6(5-8)7(9)10/h1,6,11H,3-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMBCQLCVZNDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CC(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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